1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-11-6-5-10(12(16)7-11)8-18-9-17-13-3-1-2-4-14(13)18/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDRSRBCXUHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic stability data for 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole
An In-Depth Technical Guide to the Thermodynamic Stability of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole
Authored by: A Senior Application Scientist
Foreword: The Imperative of Thermodynamic Stability in Pharmaceutical Development
In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles is ensuring the physical and chemical integrity of the active pharmaceutical ingredient (API). Thermodynamic stability, a measure of a compound's energy state relative to its different potential forms, is a cornerstone of this integrity. For a compound such as this compound, a heterocyclic structure of interest in medicinal chemistry, a thorough understanding of its thermodynamic properties is not merely academic—it is a prerequisite for successful formulation, manufacturing, and clinical application.
The Subject Molecule: this compound
The molecule at the core of this guide is a benzimidazole derivative. The benzimidazole ring system is a common scaffold in pharmaceutical agents, valued for its ability to interact with a wide range of biological targets.[1][2][3] The stability of such compounds can be influenced by substituents on the benzimidazole and phenyl rings.[1] A precise characterization of its thermodynamic properties is essential for its development as a potential therapeutic.
Experimental Determination of Thermodynamic Stability
The primary tools for the experimental investigation of thermodynamic stability are thermal analysis techniques, most notably Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on how a material responds to changes in temperature.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is widely used in the pharmaceutical industry to detect and quantify thermal events such as melting, crystallization, and polymorphic transitions, all of which are critical indicators of thermodynamic stability.[4][6]
2.1.1. The Expertise Behind the Experiment: Why DSC is a Cornerstone Technique
The choice of DSC is predicated on its ability to provide a wealth of information about the energetic properties of a material.[5] For a crystalline solid, the melting point (Tm) and the enthalpy of fusion (ΔHf) are unique thermodynamic signatures. The presence of multiple melting peaks or crystallization events in a DSC thermogram can indicate the existence of different polymorphic forms, which are crystalline structures of the same compound that can have different stabilities, solubilities, and bioavailabilities.[4][7] By quantifying the Gibbs free energy as a function of temperature, DSC can be used to determine the relative stability of these polymorphs.[7]
2.1.2. Experimental Protocol: DSC Analysis
This protocol outlines the steps for analyzing the thermodynamic properties of this compound using DSC.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range appropriate for the compound (e.g., 25 °C to 300 °C).
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Analyze the thermogram for any other endothermic or exothermic events that may indicate phase transitions or decomposition.
-
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] This technique is essential for determining the thermal stability and decomposition profile of a compound.[9][10]
2.2.1. The Expertise Behind the Experiment: Why TGA is a Critical Complement to DSC
While DSC identifies phase transitions, TGA provides information about the temperatures at which the compound begins to chemically degrade and lose mass.[8][11] This is crucial for establishing the upper-temperature limits for storage and processing. The TGA curve, a plot of mass versus temperature, reveals the onset of decomposition and the temperature at which the maximum rate of mass loss occurs.[8]
2.2.2. Experimental Protocol: TGA Analysis
This protocol details the steps for evaluating the thermal stability of this compound using TGA.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range similar to the DSC experiment (e.g., 25 °C to 400 °C or higher if needed).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Caption: Workflow for TGA analysis.
Computational Prediction of Thermodynamic Stability
In addition to experimental methods, computational chemistry offers powerful tools for predicting the thermodynamic properties of molecules.[12][13] These methods can provide valuable insights early in the drug development process, helping to prioritize candidates and guide experimental work.
Theoretical Approaches
Quantum mechanical (QM) methods can be used to calculate the enthalpy of formation and entropy of a molecule in the gas phase.[12] These calculations, often based on thermodynamic cycles, can achieve high accuracy.[14] However, accurately modeling the solid state and solvation effects remains a significant challenge.[14]
Caption: Conceptual workflow for computational stability prediction.
Data Synthesis and Interpretation
The data generated from DSC and TGA provide a comprehensive picture of the thermodynamic stability of this compound.
| Parameter | Technique | Typical Value (Hypothetical) | Interpretation |
| Melting Point (Tm) | DSC | 150-170 °C | A sharp melting peak indicates a pure, crystalline solid. A broad peak may suggest impurities or an amorphous form. |
| Enthalpy of Fusion (ΔHf) | DSC | 80-120 J/g | Higher values are generally associated with a more stable crystal lattice. |
| Polymorphic Transitions | DSC | Observed as endotherms or exotherms before melting | Indicates the presence of multiple crystalline forms with different stabilities. |
| Decomposition Onset (Tonset) | TGA | > 200 °C | The temperature at which the compound begins to degrade. A higher Tonset indicates greater thermal stability. |
A high melting point and a large enthalpy of fusion from DSC, coupled with a high decomposition temperature from TGA, would indicate good thermodynamic stability for this compound. Conversely, a low melting point, the presence of exothermic transitions (indicating conversion to a more stable form), or early onset of decomposition would be red flags requiring further investigation into formulation strategies to enhance stability.
Conclusion
The thermodynamic stability of this compound is a critical quality attribute that must be thoroughly characterized to support its development as a pharmaceutical agent. This guide has provided a detailed framework for such a characterization, emphasizing the synergistic use of Differential Scanning Calorimetry and Thermogravimetric Analysis. By following these robust, self-validating protocols, researchers can generate the high-quality data necessary to make informed decisions about the formulation, manufacturing, and storage of this promising compound, ultimately ensuring its safety and efficacy.
References
- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- Veeprho. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
- ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
- News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.
- AZoM. (2018, June 27). Thermal Analysis of Organic Compounds.
- Pop, A., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. PMC.
- Ribeiro da Silva, M. A. V., et al. (n.d.). Thermochemical properties of two benzimidazole derivatives: 2-Phenyl- and 2-benzylbenzimidazole. ResearchGate.
- Schaller, J. L., et al. (n.d.). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. MDPI.
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Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA).
- ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)....
- Musil, F., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. PNAS.
- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
- Teixeira, J. M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.
-
Wright, J. B. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. Retrieved from [Link]
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Bouziane, I., et al. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Retrieved from [Link]
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Am-bida, A. S., et al. (n.d.). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. Retrieved from [Link]
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Shaik, A. B., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. Retrieved from [Link]
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Park, J. (2014). Computational prediction of organic crystal thermodynamics using molecular dynamics. SciSpace. Retrieved from [Link]
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National Library of Medicine. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
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SpectraBase. (n.d.). 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol. Retrieved from [Link]
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Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([6][7][15]- triazole-1-methyl )-[4][7] dioxolane -4-Methyl methanesulfonate. Retrieved from
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Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
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Khan, I., et al. (n.d.). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Retrieved from [Link]
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Kesuma, D., et al. (n.d.). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][4][7]oxazin-4-one. Retrieved from [Link]
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PubMed. (n.d.). Determination of the 2-bromomethyl-2-(2,4-dichlorophenyl)-1, 3-dioxolan-4-yl)methyl benzoate diastereoisomers by supercritical fluid chromatography. Retrieved from [Link]
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PubChem. (n.d.). 4-hydroxy-3-(1-methyl-[4][7]thiazolo[3,2-a]benzimidazole-2-carbonyl)-2H-pyrrol-5-one. Retrieved from [Link]
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Biological Activity of 1-Substituted Benzimidazole Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The N1-Substitution Paradigm
The benzimidazole scaffold is ubiquitously recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, polymerases, and receptors. While the C2 and C5/C6 positions have historically dominated Structure-Activity Relationship (SAR) studies, the N1-position has emerged as a critical vector for optimizing physicochemical properties (solubility, lipophilicity) and metabolic stability.
This guide analyzes the biological activity of 1-substituted benzimidazole derivatives, moving beyond general scaffold descriptions to focus on how N1-functionalization drives potency in oncology and infectious disease.
Chemistry & Synthesis: Accessing the N1-Vector
The introduction of substituents at the N1 position typically occurs via two primary pathways: direct alkylation of the pre-formed benzimidazole core or cyclization of N-substituted diamines.
Optimized Synthetic Protocol: N-Alkylation
For researchers modifying existing scaffolds, the direct N-alkylation of 2-substituted benzimidazoles is the most high-throughput friendly approach.
Protocol 1: General Synthesis of 1-Substituted Benzimidazoles
-
Reagents: 2-substituted benzimidazole (1.0 eq), Alkyl/Aryl halide (1.2 eq), Potassium Carbonate (
, 2.5 eq), DMF or Acetonitrile. -
Step-by-Step Workflow:
-
Dissolve the 2-substituted benzimidazole starting material in anhydrous DMF (5 mL/mmol).
-
Add anhydrous
and stir at room temperature for 30 minutes to facilitate deprotonation of the pyrrole-like nitrogen ( ). -
Dropwise add the alkyl halide (e.g., benzyl bromide, methyl iodide) or sulfonyl chloride.
-
Heat the reaction mixture to 60–80°C for 4–12 hours. Monitor via TLC (Ethyl Acetate:Hexane).
-
Workup: Pour the mixture into ice-cold water. The N1-substituted product typically precipitates. Filter, wash with water, and recrystallize from Ethanol/DMF.
-
Visualization: Synthetic Logic Flow The following diagram illustrates the decision matrix for synthesizing these derivatives, distinguishing between cyclization and functionalization routes.
Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate stability.
Oncology: Mechanisms and Potency
In cancer therapy, 1-substituted benzimidazoles function primarily as EGFR inhibitors and Microtubule destabilizers .
3.1. EGFR Inhibition (Tyrosine Kinase)
Derivatives bearing N1-benzyl or N1-acetohydrazide moieties have shown nanomolar affinity for the Epidermal Growth Factor Receptor (EGFR). The N1-substituent often occupies the hydrophobic pocket near the ATP-binding site, enhancing selectivity over wild-type kinases.
-
Key Interaction: Hydrogen bonding with Met793 and hydrophobic interactions with the gatekeeper residue Thr790.
-
Potency Data: N1-benzyl-2-substituted derivatives have demonstrated
values as low as 79 nM against EGFR-overexpressing cell lines.
Table 1: Comparative Cytotoxicity (
| Compound Class | N1-Substituent | Cell Line: MCF-7 (Breast) | Cell Line: A549 (Lung) | Mechanism |
| Benzimidazole-Triazole Hybrid | 1-(1,2,3-triazolyl)methyl | 0.028 | 0.045 | EGFR Inhibition |
| 2-Aryl Benzimidazole | 1-Benzyl | 1.29 | 2.10 | Tubulin Polymerization |
| Sulfonyl Derivative | 1-Benzenesulfonyl | 4.50 | 5.20 | DNA Intercalation |
| Erlotinib (Control) | -- | 0.033 | 0.040 | EGFR Inhibition |
3.2. Mechanism of Action: EGFR Signaling Blockade
The following diagram details the downstream effects of blocking EGFR autophosphorylation using N1-substituted benzimidazoles.
Caption: Signal transduction blockade. The inhibitor competes with ATP, halting the RAS-RAF-MEK cascade.
Antimicrobial Activity: The DNA Gyrase Target
While 1H-benzimidazoles are often general antiseptics, 1-sulfonyl and 1-benzyl benzimidazoles exhibit specific activity against Multi-Drug Resistant (MDR) strains like MRSA.
-
Target: Bacterial DNA Gyrase (Subunit B).[1]
-
SAR Insight: Electron-withdrawing groups (EWGs) such as
or on the N1-benzyl ring significantly enhance potency against Gram-positive bacteria. The N1-sulfonyl group improves membrane permeability in Gram-negative strains.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay To validate antimicrobial efficacy, use the broth microdilution method.
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to
McFarland standard ( CFU/mL). -
Dilution: Dilute 1:100 in Mueller-Hinton Broth.
-
Plate Setup: Add
of broth containing the test compound (serial dilutions from to ) to 96-well plates. -
Inoculation: Add
of the bacterial suspension to each well. -
Incubation:
for 24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (
) for visual confirmation (Blue = No Growth; Pink = Growth).
Future Outlook & Challenges
The development of 1-substituted benzimidazoles faces two primary hurdles:
-
Solubility: While N1-substitution improves lipophilicity (
), it can reduce aqueous solubility, necessitating formulation strategies (e.g., salt formation or nanoparticle encapsulation). -
Selectivity: The scaffold's "privileged" nature means off-target effects (e.g., CYP450 inhibition) must be screened early.
Strategic Recommendation: Prioritize N1-alkyne derivatives for "Click Chemistry" applications, allowing rapid library generation to fine-tune solubility without altering the core pharmacophore.
References
-
Celik, I. et al. (2019). "Design, synthesis, and molecular modeling of new benzimidazole derivatives as potent EGFR inhibitors." Bioorganic Chemistry. Link
-
Tahlan, S. et al. (2019).[2] "Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review." BMC Chemistry.[2] Link
-
Youssif, B.G. et al. (2019).[3][4] "Design, synthesis and antiproliferative evaluation of novel 1,2,4-triazole/benzimidazole hybrids." Bioorganic Chemistry. Link
-
Ates-Alagoz, Z. (2016).[2] "Antimicrobial Activities of 1-H-Benzimidazole-based Molecules." Current Topics in Medicinal Chemistry. Link
-
Barot, K.P. et al. (2013).[5] "Novel research strategies of benzimidazole derivatives: a review." Mini Reviews in Medicinal Chemistry. Link
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Technical Monograph: Toxicity Profile and Safety Data Sheet (SDS) for 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole
[1]
Compound Identity & Physicochemical Characterization[2][3][4]
1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by the substitution of a 2,4-dichlorobenzyl group at the N1 position of the benzimidazole core.[1] In research contexts, it is frequently utilized as a pharmacophore scaffold for antimicrobial, antiviral, and anticancer drug discovery.[1][2]
Note on Nomenclature: The IUPAC name provided corresponds to 1-(2,4-Dichlorobenzyl)-1H-benzimidazole .[1] It is structurally distinct from Chlormidazole (which bears a p-chlorobenzyl group and a C2-methyl substituent).[1]
Table 1: Chemical Identification
| Parameter | Detail |
| Common Name | 1-(2,4-Dichlorobenzyl)-1H-benzimidazole |
| CAS Registry Number | 370855-18-8 (Primary Reference) |
| Molecular Formula | C₁₄H₁₀Cl₂N₂ |
| Molecular Weight | 277.15 g/mol |
| SMILES | Clc1ccc(CN2C=Nc3ccccc23)c(Cl)c1 |
| Physical State | White to off-white crystalline solid |
| Solubility | Low in water; Soluble in DMSO, DMF, Ethanol |
| Lipophilicity (LogP) | ~3.9 (Predicted) – Highly Lipophilic |
Toxicological Profile & Mechanism of Action[1]
Mechanistic Toxicology
The toxicity of 1-(2,4-Dichlorobenzyl)-1H-benzimidazole is governed by two primary modes of action derived from its pharmacophore:
-
Microtubule Destabilization (Primary): Like other benzimidazoles (e.g., albendazole), this compound binds to the colchicine-sensitive site of β-tubulin.[1] This inhibition prevents the polymerization of microtubules, leading to mitotic arrest, disruption of the cytoskeleton, and subsequent apoptosis.[1]
-
CYP450 Modulation (Secondary): The imidazole/benzimidazole nitrogen lone pair can coordinate with the heme iron of Cytochrome P450 enzymes (specifically CYP51/lanosterol 14α-demethylase), inhibiting sterol biosynthesis.[1] This mechanism is the basis of its antifungal potential but also presents a risk of drug-drug interactions (DDI) and hepatotoxicity in mammalian systems.[1]
Diagram 1: Mechanism of Action (Microtubule & CYP Inhibition)[1]
Caption: Dual-pathway mechanism showing primary microtubule destabilization and secondary CYP450 inhibition leading to cellular toxicity.[1]
Quantitative Toxicity Data (Read-Across Analysis)
Direct experimental LD50 data for CAS 370855-18-8 is limited in public registries.[1] The following values are predicted based on Structural Activity Relationship (SAR) analysis of closely related analogs (Chlormidazole, Benzimidazole).
| Endpoint | Predicted Value | Classification (GHS) |
| Acute Oral Toxicity (Rat) | LD50: 500 – 2000 mg/kg | Category 4 (Harmful) |
| Acute Dermal Toxicity | LD50: > 2000 mg/kg | Not Classified / Low Risk |
| Skin Irritation | Moderate (Erythema) | Category 2 (Irritant) |
| Eye Irritation | Severe (Corneal opacity potential) | Category 2A (Irritant) |
| Genotoxicity (Ames) | Negative (Typical for core scaffold) | Unlikely Mutagenic |
| Target Organ Toxicity | Liver (Hepatocellular hypertrophy) | STOT-RE (Potential) |
Safety Data Sheet (SDS) Synthesis
This section synthesizes a compliant SDS structure for laboratory handling, adhering to OSHA HCS 2012 and EU CLP standards.
Hazard Identification
Signal Word: WARNING
Hazard Statements:
-
H410: Very toxic to aquatic life with long lasting effects (Predicted due to lipophilic nature).[1]
Precautionary Statements:
-
P280: Wear protective gloves/eye protection/face protection.[1][3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][4] Continue rinsing.[1][4][5]
Exposure Controls & Personal Protection (PPE)[1]
Diagram 2: Safety & Handling Decision Tree
Caption: Standard Operating Procedure (SOP) flow for safe handling, emphasizing containment and halogenated waste disposal.
Experimental Protocol: In Vitro Cytotoxicity Profiling
To validate the toxicity profile of this compound in a specific cell line (e.g., HepG2 for hepatotoxicity or HeLa for anticancer potency), the following MTT Assay protocol is recommended. This protocol is self-validating via positive controls.[1]
Reagents & Preparation
-
Stock Solution: Dissolve 1-(2,4-Dichlorobenzyl)-1H-benzimidazole in DMSO to 100 mM. Sonicate if necessary.[1]
-
Working Solutions: Serial dilute in culture media (DMEM + 10% FBS) to concentrations: 0.1, 1, 10, 50, 100 µM. Final DMSO concentration must be < 0.5%.[1]
-
MTT Reagent: 5 mg/mL in PBS.
Step-by-Step Methodology
-
Seeding: Plate cells (5,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Aspirate media. Add 100 µL of Working Solutions (triplicate wells per concentration).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Measurement: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
Data Analysis (Self-Validation)
Calculate Cell Viability (%):
-
Validation Criteria: The Negative Control must show >95% viability. The Positive Control must show <10% viability.[1] If these criteria fail, the assay is invalid.
References
-
PubChem. 1-(2,4-Dichlorobenzyl)-1H-benzimidazole (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Tonelli, M., et al. (2010).[1] "Benzimidazole derivatives as a new class of potential antitumor agents."[1] Bioorganic & Medicinal Chemistry. [Link][1]
-
ECHA (European Chemicals Agency). C&L Inventory: 1-substituted benzimidazoles.[1][Link][1]
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Methodological & Application
N-alkylation of benzimidazole with 2,4-dichlorobenzyl chloride methods
An Application Note and Protocol for the N-alkylation of Benzimidazole with 2,4-Dichlorobenzyl Chloride
Abstract
The N-alkylation of the benzimidazole scaffold is a cornerstone transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. This guide provides a detailed technical overview and actionable protocols for the N-alkylation of benzimidazole with 2,4-dichlorobenzyl chloride, yielding 1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazole. We will explore and compare three robust methodologies: conventional synthesis using a strong base, Phase-Transfer Catalysis (PTC), and Microwave-Assisted Synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to perform this synthesis with a deep understanding of the underlying principles and practical considerations for achieving high yields and purity.
Introduction: The Significance of N-Alkylated Benzimidazoles
Benzimidazole is a privileged heterocyclic scaffold due to its structural resemblance to purines, allowing it to interact with numerous biological targets.[1] Consequently, benzimidazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The functionalization at the N-1 position of the benzimidazole ring is a critical strategy for modulating the compound's steric, electronic, and lipophilic properties, thereby fine-tuning its biological activity and pharmacokinetic profile.
The target molecule of this guide, 1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazole, incorporates the versatile benzimidazole core with a 2,4-dichlorobenzyl group, a substituent frequently found in potent therapeutic agents. The synthesis of this and related compounds is of significant interest in drug discovery programs.
The Chemistry: Mechanism of N-Alkylation
The N-alkylation of benzimidazole with an alkyl halide, such as 2,4-dichlorobenzyl chloride, proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key to this transformation is the enhancement of the nucleophilicity of the benzimidazole nitrogen.
Causality of Experimental Choice: The N-H proton of benzimidazole is weakly acidic (pKa ≈ 13.2). While the nitrogen is nucleophilic, the reaction with an alkyl halide is often slow. The addition of a base is crucial to deprotonate the N-H group, forming the benzimidazolide anion. This anion is a significantly more potent nucleophile, which readily attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride, displacing the chloride leaving group.[4]
Caption: S_N_2 Mechanism for N-Alkylation of Benzimidazole
Comparative Analysis of Synthesis Methods
The choice of methodology for N-alkylation depends on factors such as available equipment, desired reaction time, scale, and green chemistry considerations. Below is a summary of the protocols detailed in this guide.
| Parameter | Method 1: Conventional | Method 2: Phase-Transfer Catalysis (PTC) | Method 3: Microwave-Assisted |
| Base | K₂CO₃, NaH, or KOH[5] | Aqueous NaOH or K₂CO₃[6] | K₂CO₃ |
| Solvent | DMF, Acetonitrile (MeCN)[5] | Toluene / Water (biphasic) | DMF or Solvent-free[7] |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB)[6] | None |
| Temperature | Room Temp. to 80 °C | Room Temp. to 80 °C | 100 - 150 °C |
| Reaction Time | 4 - 24 hours | 3 - 8 hours[8] | 5 - 30 minutes[2][9] |
| Typical Yield | 70 - 90% | 85 - 95% | 88 - 95% |
| Key Advantage | Simple, widely used | Milder conditions, high yield, avoids strong anhydrous bases | Drastically reduced reaction time, high yield[1] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction, work-up, and purification to ensure reproducibility.
General Experimental Workflow
Caption: General Experimental Workflow
Protocol 1: Conventional N-Alkylation in DMF
This classic method utilizes a polar aprotic solvent and a carbonate base. It is reliable and straightforward.
Materials and Reagents:
-
Benzimidazole (1.0 eq)
-
2,4-Dichlorobenzyl chloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add benzimidazole (1.0 eq) and anhydrous DMF.
-
Stir the solution until the benzimidazole is fully dissolved.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add 2,4-dichlorobenzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzimidazole spot is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash with deionized water, followed by brine.[10] e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure product.
Protocol 2: Phase-Transfer Catalysis (PTC) N-Alkylation
PTC offers a milder, often more efficient, and scalable alternative, avoiding the need for anhydrous solvents. The catalyst, TBAB, transports the benzimidazolide anion from the aqueous phase to the organic phase where the reaction occurs.[6]
Materials and Reagents:
-
Benzimidazole (1.0 eq)
-
2,4-Dichlorobenzyl chloride (1.1 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) powder (3.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine benzimidazole (1.0 eq), 2,4-dichlorobenzyl chloride (1.1 eq), toluene, powdered NaOH (3.0 eq), and TBAB (0.1 eq).[8]
-
Stir the biphasic mixture vigorously at 70-80 °C for 3-5 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitor the reaction by TLC.
-
Work-up: a. After cooling, add deionized water to dissolve the inorganic salts. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer twice with toluene. d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: a. Purify the crude product by column chromatography (hexane/ethyl acetate) or recrystallization from a suitable solvent system like ethanol/water.
Protocol 3: Microwave-Assisted N-Alkylation
This method leverages microwave irradiation to dramatically accelerate the reaction, often leading to cleaner products and higher yields in minutes instead of hours.[1][9]
Materials and Reagents:
-
Benzimidazole (1.0 eq)
-
2,4-Dichlorobenzyl chloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃), powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF) (minimal amount, or solvent-free)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, place benzimidazole (1.0 eq), 2,4-dichlorobenzyl chloride (1.1 eq), and powdered K₂CO₃ (2.0 eq).
-
Add a minimal amount of DMF (e.g., 2 mL) to create a slurry. Alternatively, the reaction can be attempted under solvent-free conditions.[5]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate at 120 °C for 10-15 minutes with stirring. (Note: Optimization of time and temperature may be required).
-
Work-up: a. After the vial has cooled to a safe temperature, open it and dilute the contents with ethyl acetate. b. Filter the mixture to remove K₂CO₃ and other inorganic salts. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: a. Purify the resulting crude material via flash column chromatography as described in Protocol 1.
Conclusion
The N-alkylation of benzimidazole with 2,4-dichlorobenzyl chloride is a fundamental and versatile reaction. The choice between conventional, phase-transfer catalysis, and microwave-assisted methods allows researchers to select the most appropriate procedure based on their specific needs for speed, scale, and reaction conditions. Each protocol provided herein offers a robust and reproducible pathway to the desired N-alkylated product, a valuable building block for further research and development in medicinal chemistry.
References
- Mathias, L. J., & Burkett, D.
-
Kandri Rodi, Y., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique. [Link]
-
Saif, M. J., et al. (2017). Bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. ResearchGate. [Link]
-
Cimino, C., et al. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Semantic Scholar. [Link]
-
Wujec, M., et al. (2021). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. Molecules. [Link]
-
Gümüş, F., et al. (2018). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Nanjunda Swamy, S., et al. (2009). Microwave-Assisted Synthesis of N-Alkylated Bibenzoimidazolyl Derivatives: Antimicrobial Studies. Letters in Drug Design & Discovery. [Link]
-
Reddy, K. K., & Rao, N. V. S. (1965). Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
Deepak, R. J., et al. (2024). Solvent Dependent Selectivity in the Synthesis of 1,2‐Disubstituted and 2‐Substituted Benzimidazoles by Dehydrogenative Coupling Reactions with Ruthenium‐Polyoxoniobate Catalysts. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure. [Link]
-
Mobinikhaledi, A., et al. (2005). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]
-
Diez-Barra, E., et al. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications. [Link]
- CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
-
Mhasni, O., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]
-
Das, D., et al. (2021). A sustainable protocol for N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]
-
Perez-Villanueva, M., et al. (2020). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. [Link]
-
Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
Nitiema, M., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. [Link]
-
Mhasni, O., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PMC. [Link]
-
Zhang, H., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
-
Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules. [Link]
-
Mbouangou, C. M. M., et al. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. ResearchGate. [Link]
-
Hawaldar, A. Y., & Vaidya, S. D. (2018). Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives and their Biological Evaluation. E-RESEARCHCO. [Link]
-
Al-Salahi, R., et al. (2015). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules. [Link]
-
Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules. [Link]
-
Li, H., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[5][9]imidazo[1,2-d][6][9]triazine Derivatives. Molecules. [Link]
Sources
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- 5. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Solvent selection for recrystallization of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole
Application Note: Solvent Selection & Recrystallization Protocol for 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole
Abstract & Scope
This technical guide details the solvent selection and recrystallization protocols for This compound (Common name: Chlormidazole or Clomidazole; CAS: 3689-76-7).[1]
High-purity isolation of N-alkylated benzimidazoles is critical for downstream biological assays, particularly to remove cytotoxic alkylating agents (e.g., 2,4-dichlorobenzyl chloride) and regioisomeric impurities.[1] While often isolated as a hydrochloride salt due to the low melting point of the free base, this guide covers purification strategies for both the Free Base (lipophilic solid/oil) and the Hydrochloride Salt (crystalline solid), providing a robust workflow for researchers in drug discovery.
Physicochemical Profile & Solubility Theory
To select the optimal solvent, we must analyze the molecular interactions of the target compound.
-
Structure Analysis: The molecule consists of a polar, basic benzimidazole core fused to a lipophilic 2,4-dichlorobenzyl moiety.
-
LogP (Partition Coefficient): Estimated at ~3.5–4.0. This indicates high lipophilicity, making it sparingly soluble in water but highly soluble in non-polar organics (DCM, Toluene).
-
pKa: The benzimidazole nitrogen (N3) has a pKa of ~5.6. It is weakly basic, allowing for salt formation with strong acids.
Solvent Selection Logic: The "Goldilocks" zone for recrystallization requires a solvent where the compound is:
-
Soluble at boiling point (Reflux).
-
Insoluble/Sparingly soluble at low temperature (
). [1]
| Solvent Class | Solubility Prediction | Suitability | Notes |
| Water | Insoluble | Anti-solvent | Used to force precipitation in binary systems.[1] |
| Ethanol (EtOH) | High (Hot) / Mod (Cold) | Excellent | Primary candidate.[1] Balances polar/non-polar affinity. |
| Acetone | Very High | Poor (Alone) | Too strong; yield loss is high unless used as solvent in salt formation. |
| Ethyl Acetate | High | Good | Good for initial extraction; often requires Heptane as anti-solvent. |
| DCM / Chloroform | Very High | Unsuitable | Product is too soluble; difficult to crystallize. |
Solvent Selection Decision Tree
The following logic gate determines the optimal purification route based on the physical state of your crude material.
Figure 1: Decision matrix for solvent selection based on crude material state. Choosing the salt formation route is often superior for removing stubborn regioisomers.
Detailed Protocols
Protocol A: Recrystallization of the Free Base
Target: this compound (Neutral form) Best for: Crude material that is already a solid or semi-solid.[1]
Reagents:
-
Ethanol (Absolute or 95%)[1]
-
Deionized Water (Anti-solvent)[1]
-
Activated Charcoal (Optional, for decolorization)
Step-by-Step Procedure:
-
Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Ethanol (30 mL) . Heat to reflux (
).[1]-
Note: If not fully dissolved, add Ethanol in 5 mL increments. Do not exceed 50 mL total.
-
-
Clarification (Critical): If the solution is dark, add 0.5 g Activated Charcoal. Stir at reflux for 5 mins. Filter hot through a Celite pad to remove charcoal and insoluble inorganic salts.
-
Nucleation: Reheat the filtrate to reflux. Remove from heat source.
-
Anti-Solvent Addition: While the solution is still hot (
), dropwise add warm Water until a slight turbidity (cloudiness) persists.-
Ratio: Typically requires a 3:1 to 2:1 ratio of Ethanol:Water.
-
-
Crystallization: Add 1-2 drops of Ethanol to clear the turbidity. Allow the flask to cool slowly to room temperature (RT) over 2 hours.
-
Deep Cooling: Place the flask in an ice bath (
) for 1 hour to maximize yield. -
Isolation: Filter the white crystalline solid via vacuum filtration. Wash the cake with cold 50% aqueous Ethanol (
). -
Drying: Dry in a vacuum oven at
for 12 hours.
Protocol B: Purification via Hydrochloride Salt Formation
Target: this compound[1] · HCl Best for: Oily crude products or when extremely high purity (>99.5%) is required.[1]
Scientific Rationale: The free base has a low melting point (
Reagents:
-
Acetone (dry)[1]
-
Conc. Hydrochloric Acid (37%) or HCl in Dioxane (4M)[1]
-
Diethyl Ether (Wash solvent)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 g of crude oil in Acetone (50 mL) at Room Temperature.
-
Acidification: Slowly add Conc. HCl (1.2 equivalents) dropwise with vigorous stirring.
-
Observation: An immediate white precipitate should form.
-
Exotherm: The reaction is exothermic; cool in a water bath if temp exceeds
.
-
-
Digestion: Stir the slurry for 30 minutes to ensure complete salt formation and entrapment of impurities in the mother liquor.
-
Filtration: Filter the white solid.
-
Washing: Wash the cake with Acetone (cold) followed by Diethyl Ether to remove residual acidity and non-polar impurities.
-
Recrystallization (Polishing): If the salt is not pure white, recrystallize it from Ethanol (hot) .
-
Dissolve in minimum boiling ethanol.
-
Cool to RT.
-
Filter and dry.[2]
-
Quality Control & Validation
Every batch must be validated against these parameters to ensure the protocol was successful.
| Parameter | Method | Acceptance Criteria (Free Base) | Acceptance Criteria (HCl Salt) |
| Appearance | Visual | White to Off-White Crystalline Solid | White Crystalline Powder |
| Melting Point | DSC / Capillary | 66 – 68°C [1] | 227 – 230°C [2] |
| Purity | HPLC (UV 254nm) | ||
| Residual Solvent | GC-Headspace |
Impurity Markers:
-
Benzimidazole (Starting Material): Elutes early (polar).
-
2,4-Dichlorobenzyl chloride:[1] Elutes late (non-polar).
-
Regioisomer (N-3 alkylation): Rare due to symmetry, but if present, usually requires chromatography; salt formation (Protocol B) is best to remove it.
Troubleshooting Guide
-
Problem: Product "oils out" (forms a liquid blob) instead of crystallizing in Protocol A.
-
Problem: Low Yield.
-
Cause: Too much solvent or too much ethanol in the binary mixture.
-
Fix: Concentrate the mother liquor (rotary evaporator) to half volume and cool again.
-
-
Problem: Colored Impurities persist.
-
Fix: Repeat the charcoal treatment step or perform a wash of the initial organic layer (before crystallization) with Sodium Metabisulfite solution (if oxidative degradation is suspected).
-
References
-
Herrling, S., et al. (1959).[4] N-Aralkyl-benzimidazoles and process of making same. U.S. Patent 2,876,233.[4] (Defines the synthesis and properties of Chlormidazole free base).
-
TargetMol. (2023). Chlormidazole Hydrochloride Product Sheet. (Provides melting point data for the salt form).
-
Porwal, P., et al. (2019). Liquid Assisted Grinding: A Green Approach for the Synthesis of Benzimidazoles. ACS Omega. (Discusses solubility profiles of benzimidazole derivatives).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71821, Chlormidazole. (General physical properties). [1]
Sources
Microwave-Assisted Synthesis of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole: A Modern Protocol for Accelerated Drug Discovery
An Application Guide for Drug Development Professionals
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole, a representative N-substituted benzimidazole derivative. By leveraging the power of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over traditional convective heating, including dramatically reduced reaction times, improved energy efficiency, and higher yields.[3][4][5] We will explore the mechanistic basis for microwave heating, provide a step-by-step experimental workflow, and detail the expected characterization data for the target compound, offering researchers a robust and reproducible platform for synthesizing novel benzimidazole-based therapeutic agents.
The Scientific Rationale: Why Microwave Synthesis?
The benzimidazole nucleus is a privileged structure in drug development, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anthelmintic properties.[6][7][8] The N-alkylation of the benzimidazole ring is a critical step in creating diverse chemical libraries for screening.
Conventional synthesis methods often require prolonged heating under reflux for many hours, leading to potential side product formation and significant energy consumption.[4] Microwave-assisted synthesis represents a paradigm shift, aligning with the principles of green chemistry to offer a more sustainable and efficient alternative.[9][10]
The efficacy of microwave heating stems from its unique mechanism of energy transfer. Unlike conventional methods that rely on slow conductive heat transfer from the vessel walls, microwave energy couples directly with polar molecules within the reaction mixture.[3][11] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation and resulting intermolecular friction generate heat volumetrically and uniformly throughout the sample.[12]
-
Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field, generating heat through collisions.[3][12]
This direct and instantaneous heating leads to a rapid rise in temperature, dramatically accelerating reaction rates and often resulting in cleaner product profiles with higher yields in a fraction of the time.[5][13]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The benzimidazole anion, formed in situ by the deprotonation of the N-H proton by a base (potassium carbonate), acts as a nucleophile. It attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride, displacing the chloride leaving group to form the desired N-alkylated product.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for execution in a dedicated microwave synthesizer. Domestic microwave ovens are not suitable for this procedure due to the lack of temperature and pressure controls, posing a significant safety risk.
| Reagent | Formula | MW ( g/mol ) | Quantity | Molar Equiv. |
| Benzimidazole | C₇H₆N₂ | 118.14 | 1.18 g | 1.0 |
| 2,4-Dichlorobenzyl chloride | C₇H₅Cl₃ | 195.48 | 2.05 g | 1.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 1.5 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 15 mL | - |
| Equipment | Specification |
| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator |
| 10-20 mL Microwave Reaction Vial | With snap-on cap and stir bar |
| Magnetic Stirrer/Hotplate | For recrystallization |
| Buchner Funnel and Flask | For vacuum filtration |
| Analytical Balance | 4-decimal place |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ |
-
Preparation: To a 20 mL microwave reaction vial containing a magnetic stir bar, add benzimidazole (1.18 g, 10.0 mmol), 2,4-dichlorobenzyl chloride (2.05 g, 10.5 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 15 mL of absolute ethanol to the vial.
-
Vessel Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 100 °C (use ramp-to-temperature setting)
-
Reaction Time: 10 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Reaction Monitoring: After the irradiation cycle is complete and the vial has cooled to a safe temperature (<50 °C), spot a small aliquot of the reaction mixture on a TLC plate. Elute using a mobile phase of ethyl acetate:hexane (3:7) and visualize under UV light (254 nm) to confirm the consumption of the starting material and the formation of a new, less polar product spot.
-
Product Isolation: Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. A white precipitate will form.
-
Filtration: Stir the suspension for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold water (2 x 20 mL) to remove any remaining salts and ethanol.
-
Purification: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum. A typical procedure involves recrystallization from an ethanol/water mixture.[14]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals inside a certified fume hood.
-
2,4-Dichlorobenzyl chloride is a lachrymator and corrosive; avoid inhalation and skin contact.
-
Microwave reactions can generate significant pressure. Never exceed the recommended volume for the reaction vial and always use a dedicated, properly maintained microwave synthesizer.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and analysis.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₄H₁₀Cl₂N₂ |
| Molecular Weight | 277.16 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.10 (s, 1H, N-CH-N), ~7.85-7.20 (m, 7H, Ar-H), ~5.45 (s, 2H, N-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~144.5, 142.0, 135.0, 133.0, 130.0, 129.5, 128.0, 124.0, 123.0, 121.0, 110.0 (Aromatic C), ~49.0 (N-CH₂) |
| Mass Spec (EI-MS) | m/z (%): 276/278/280 [M]⁺ (isotope pattern for 2 Cl atoms) |
| FT-IR (KBr, cm⁻¹) | ν: 3050-3100 (Ar C-H stretch), 1610 (C=N stretch), 1450 (C=C stretch), 740 (C-Cl stretch) |
Note: Predicted NMR shifts are estimates based on the chemical structure and data from similar compounds.[15] Actual values may vary.
References
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. Available at: [Link]
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. Available at: [Link]
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available at: [Link]
-
Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
MICROWAVE IRRADIATION VERSUS CONVENTIONAL METHOD: SYNTHESIS OF BENZIMIDAZOLYL CHALCONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Arkat USA. Available at: [Link]
-
PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. Available at: [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. OncoTargets and Therapy. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]
-
Green Chemistry: Microwave assisted synthesis. YouTube. Available at: [Link]
-
Microwave-assisted synthesis and characterization of bioactive Benzimidazole-Oxadiazole Hybrids. International Journal of Advanced Chemistry Research. Available at: [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Heterocyclic Chemistry. Available at: [Link]
-
1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol. SpectraBase. Available at: [Link]
-
Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[2][3]imidazo[1,2-d][3][11][13]triazine Derivatives. MDPI. Available at: [Link]
-
(PDF) Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jocpr.com [jocpr.com]
- 6. eurekaselect.com [eurekaselect.com]
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- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. ajprd.com [ajprd.com]
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- 11. mdpi.com [mdpi.com]
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- 15. mdpi.com [mdpi.com]
Application Note: High-Fidelity Cytotoxicity Profiling of Benzimidazole Derivatives
From Solubility Optimization to Mechanistic Validation
Executive Summary & Scientific Rationale
Benzimidazole derivatives represent a "privileged scaffold" in medicinal chemistry, widely recognized for their ability to bind the colchicine site of
Standard cytotoxicity protocols often fail with benzimidazoles due to compound precipitation in aqueous media and metabolic interference with mitochondrial reductase assays (like MTT). This guide provides a validated, self-correcting workflow designed to generate reproducible
Pre-Analytical Control: The Solubility Checkpoint
CRITICAL: 80% of variability in benzimidazole testing stems from improper solubilization, not biological variance.
Vehicle Compatibility
Benzimidazoles are hydrophobic. Dimethyl sulfoxide (DMSO) is the standard solvent, but it is cytotoxic at high concentrations.
-
Constraint: Final DMSO concentration in the cell well must be
(v/v). -
Validation: Run a "Vehicle Only" control. If cell viability in Vehicle < 90% of Media Control, the assay is invalid.
The "Crystal Crash" Test (Mandatory Step)
Before adding cells, you must verify the compound remains soluble in the culture medium.
-
Prepare your highest test concentration (e.g.,
) in complete culture medium (containing FBS). -
Incubate at
for 2 hours (no cells). -
Inspect under 40x phase-contrast microscopy.
-
Observation: Needle-like crystals or amorphous aggregates?
-
Action: If precipitation occurs, the
will be artificial. You must lower the starting concentration or improve the formulation (e.g., cyclodextrin complexation).
-
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to mechanistic confirmation.
Caption: Logical workflow for benzimidazole cytotoxicity testing. Note the critical solubility check prior to cell exposure.
Primary Screening Protocols
While MTT is the most common assay, SRB (Sulforhodamine B) is recommended for benzimidazoles .
-
Why? Benzimidazoles induce mitochondrial stress and apoptosis. MTT relies on mitochondrial reductase, which can fluctuate wildly during early apoptosis, leading to false "viability" signals. SRB measures total protein mass, providing a more stable index of cell number.
Protocol A: The SRB Assay (Gold Standard for Benzimidazoles)
Best for: Adherent cells (HeLa, MCF-7, A549).
Reagents:
-
Fixative: 50% (w/v) Trichloroacetic acid (TCA).
-
Stain: 0.4% (w/v) SRB in 1% acetic acid.
-
Wash: 1% Acetic acid.
-
Solubilizer: 10 mM Tris base (pH 10.5).
Step-by-Step:
-
Seeding: Seed cells (
cells/well) in 96-well plates. Incubate 24h for attachment. -
Treatment: Add benzimidazole serial dilutions (
). Incubate 48h or 72h. -
Fixation:
-
Do not remove media. Gently layer
of cold 50% TCA on top of the media. -
Incubate at
for 1 hour. (This fixes cells in situ, preventing loss of floating dead cells).
-
-
Washing: Wash 4x with tap water. Air dry plates completely.
-
Staining: Add
SRB solution. Incubate 30 min at Room Temp. -
Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add
10 mM Tris base. Shake for 5 min. -
Read: Absorbance at 510 nm .
Protocol B: The MTT Assay (Alternative)
Use only if SRB is unavailable or for suspension cells.
Critical Modification for Benzimidazoles: Since benzimidazoles can alter mitochondrial function, you must validate the linearity of the assay with your specific cell line before the main screen.
-
Treatment: Incubate cells with drug for desired time.
-
Labeling: Add MTT (
final). Incubate 3-4h. -
Solubilization: Remove media carefully.[1] Add
DMSO.[1] -
Read: Absorbance at 570 nm (Reference: 630 nm).
Data Analysis & Interpretation
Calculating the Selectivity Index (SI)
To establish the therapeutic window, you must test a normal cell line (e.g., HFF-1 fibroblasts or HEK293) alongside cancer lines.
Formula:
Interpretation Table:
| SI Value | Classification | Action |
| Toxic | Discard candidate. | |
| Low Selectivity | Optimization required (SAR study). | |
| Selective | Proceed to mechanistic studies. | |
| Highly Selective | Lead candidate material. |
Mechanistic Validation: Confirming the Target
If a benzimidazole derivative shows cytotoxicity (Low
Mechanism of Action Pathway
Caption: The biological cascade triggered by benzimidazole binding to tubulin.
Validation Experiment: Immunofluorescence
-
Seed cells on glass coverslips.
-
Treat with
concentration for 24h. -
Fix with 4% Paraformaldehyde.
-
Stain with anti-
-tubulin (Green) and DAPI (Blue). -
Result:
-
Control: Organized filamentous microtubule network.
-
Benzimidazole Treated: Diffuse green staining, loss of filaments, fragmented nuclei (mitotic catastrophe).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High variability between replicates | Pipetting error or precipitation. | Use a multichannel pipette; perform the "Crystal Crash" test (Section 2.2). |
| Drug depletion or contact inhibition. | Standardize seeding density to ensure cells are in log phase during treatment. | |
| High background in MTT | Media interference or protein precipitation. | Switch to SRB assay; ensure complete removal of media before adding DMSO. |
| No effect observed | Drug degradation or efflux pumps. | Prepare fresh stock; check cell line for MDR1 (P-gp) overexpression (common resistance mechanism). |
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[3] International Organization for Standardization.[4] Link
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol. Developmental Therapeutics Program. Link
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265. Link
-
OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Relevant for distinguishing general toxicity).[5] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole
Case ID: BZ-ALK-24DC Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Core Reaction
User Objective: Maximize yield and purity in the synthesis of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole (also known as 1-(2,4-dichlorobenzyl)benzimidazole).
The Challenge: The N-alkylation of benzimidazole (
Recommended Approach: Transition from classical homogeneous conditions (e.g., NaH/DMF) to a Phase Transfer Catalysis (PTC) system.[1][2] This method typically offers higher yields (>85%), easier workup, and reduced moisture sensitivity [1, 2].
Reaction Pathway Visualization
Figure 1: Logical workflow of the N-alkylation under Phase Transfer Catalysis.
Optimized Experimental Protocol (PTC Method)
This protocol replaces moisture-sensitive sodium hydride methods with a robust solid-liquid PTC system.
Reagents:
-
Substrate: 1H-Benzimidazole (1.0 eq)
-
Electrophile: 2,4-Dichlorobenzyl chloride (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) or NaOH (powdered). -
Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (5 mol%).
-
Solvent: Acetonitrile (MeCN) or Acetone (Reflux).
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 1H-benzimidazole (10 mmol) in Acetonitrile (30 mL).
-
Base Addition: Add anhydrous
(20 mmol) and TBAB (0.5 mmol). Stir at room temperature for 15 minutes. Note: This pre-stirring facilitates the deprotonation equilibrium at the solid-liquid interface. -
Alkylation: Add 2,4-dichlorobenzyl chloride (11 mmol) dropwise.
-
Critical Control: The 2,4-dichloro substitution adds steric bulk. Ensure slow addition to prevent local concentration spikes that favor bis-alkylation (quaternization).
-
-
Reaction: Reflux the mixture (
) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). -
Workup:
-
Filter off the inorganic salts while hot.
-
Evaporate the solvent under reduced pressure.[3]
-
Purification: Recrystallize the residue from ethanol/water (9:1) to remove unreacted halide and trace quaternary salts.
-
Troubleshooting Guide (Q&A)
Category A: Yield & Conversion
Q1: My yield is stuck below 60%, and TLC shows unreacted benzimidazole. What is wrong?
-
Diagnosis: Incomplete deprotonation or "stalled" kinetics due to the steric hindrance of the 2,4-dichlorobenzyl group.
-
Solution:
-
Switch Bases:
is mild. Switch to powdered NaOH or KOH in the presence of the phase transfer catalyst. The higher basicity drives the equilibrium forward [3]. -
Catalyst Check: Ensure you are using TBAB or TEBA . Without the quaternary ammonium salt, the anion cannot effectively transfer into the organic phase to react with the halide.
-
Solvent Polarity: If using acetone, switch to DMF or Acetonitrile . Higher polarity stabilizes the transition state.
-
Q2: I see a spot on the baseline of my TLC that isn't the starting material. What is it?
-
Diagnosis: This is likely the 1,3-bis(2,4-dichlorobenzyl)benzimidazolium salt (quaternary ammonium salt). This occurs if the product acts as a nucleophile and reacts with a second equivalent of benzyl chloride.
-
Solution:
-
Reduce the excess of 2,4-dichlorobenzyl chloride to 1.05 eq .
-
Dilute the reaction mixture. High concentrations favor intermolecular collisions leading to quaternization.
-
Category B: Impurity Profile
Q3: The product is isolating as a sticky gum/oil instead of a solid.
-
Diagnosis: Presence of residual solvent (DMF/DMSO) or hydrolyzed benzyl alcohol (2,4-dichlorobenzyl alcohol).
-
Solution:
-
Trituration: Add cold diethyl ether or hexane to the gum and scratch the flask walls to induce crystallization.
-
Wash: Dissolve the crude in ethyl acetate and wash copiously with water (5x) if DMF was used.
-
Recrystallization: Use Ethanol or Isopropanol . The 2,4-dichloro moiety makes the molecule lipophilic; adding water to the hot alcohol solution until turbidity appears is a standard technique to force precipitation.
-
Category C: Mechanistic Insight
Q4: Why does the 2,4-dichloro substitution pattern lower the reaction rate compared to unsubstituted benzyl chloride?
-
Analysis: While the Chlorine atoms are electron-withdrawing (inductively), which usually activates the benzylic carbon, the ortho-chloro substituent creates significant steric hindrance. This blocks the approach of the benzimidazole anion.
-
Adjustment: You may need slightly higher temperatures (refluxing acetonitrile vs. room temp acetone) compared to a standard benzyl chloride reaction.
Comparative Solvent/Base Matrix
Use this table to select conditions based on your available resources and constraints.
| System | Base | Solvent | Yield Potential | Pros | Cons |
| Standard PTC | Acetone/MeCN | 85-92% | Easy workup, mild | Slower reaction time | |
| High Activity | NaOH (Solid) | DMF | 90-95% | Fast kinetics | Difficult DMF removal, potential hydrolysis |
| Classical | NaH | THF/DMF | 70-80% | High reactivity | Dangerous , strictly anhydrous required |
| Green | NaOH (aq) | Water + SDS | 60-75% | Eco-friendly | Lower solubility of dichlorobenzyl chloride |
Mechanistic Diagram (Graphviz)
Understanding the specific role of the Phase Transfer Catalyst (PTC) is vital for troubleshooting.
Figure 2: The Phase Transfer Catalysis cycle showing how the quaternary ammonium salt (Q+) shuttles the benzimidazole anion into the organic phase.
References
-
Kishore Babu, P. N., et al. (2011). "Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles." Asian Journal of Chemistry. Link
-
Ouzidan, J., et al. (2022).[1][2] "Study of the Alkylation Reactions of 5-Nitrobenzimidazol-2-one by Various Alkylating Agents in Liquid-Solid Phase Transfer Catalysis Conditions." Journal Marocain de Chimie Hétérocyclique. Link
-
Sajith, M., et al. (2010). "Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds."[4] ResearchGate.[5] Link
-
BenchChem Technical Support. (2025). "Protocol for N-Alkylation of 4-Iodo-1H-benzimidazole." Link
Sources
Technical Support Center: Troubleshooting Phase Transfer Catalysis in Benzimidazole Derivative Synthesis
Welcome to the technical support center dedicated to resolving challenges in the synthesis of benzimidazole derivatives using Phase Transfer Catalysis (PTC). This guide is structured for researchers, medicinal chemists, and process development scientists who are leveraging PTC for its efficiency, milder conditions, and scalability. Here, we move beyond simple protocols to explore the chemical principles governing your reaction's success, providing you with the expert insights needed to troubleshoot and optimize your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the PTC-mediated synthesis of benzimidazoles, particularly focusing on N-alkylation, a frequent and vital transformation.
Category 1: Low Reaction Conversion and Yields
Q1: My N-alkylation reaction of benzimidazole shows very low or no conversion. What are the primary factors to investigate?
Low conversion is a frequent hurdle that can almost always be traced back to a breakdown in the catalytic cycle. The goal of PTC is to efficiently transport the benzimidazole anion from a solid or aqueous phase into the organic phase for reaction.[1] If this transport is inefficient, the reaction will stall.
Root Cause Analysis & Solutions:
-
Ineffective Catalyst Choice or Concentration: The catalyst is the heart of the process. Its structure and lipophilicity determine its ability to extract the benzimidazolide anion into the organic phase.
-
Expertise & Experience: For many standard alkylations (e.g., with benzyl bromide or butyl bromide), quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBAC) are robust and cost-effective choices.[2] For less reactive alkylating agents or more challenging substrates, more lipophilic catalysts like Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Hexadecyltributylphosphonium Bromide may be required. Phosphonium salts also offer greater thermal stability if higher temperatures are needed.[1][3] Crown ethers, such as 18-crown-6, are excellent for solid-liquid PTC with potassium bases (e.g., K₂CO₃), as they complex the K⁺ ion, liberating a highly reactive "naked" anion.[4]
-
Troubleshooting Protocol: Start with a catalyst loading of 2-5 mol%. If conversion is low, incrementally increase to 10 mol%. If no improvement is seen, the issue likely lies elsewhere.
-
-
Insufficient Base Strength or Quantity: The benzimidazole N-H proton (pKa ≈ 13.2 in water) must be deprotonated to form the active nucleophile. An inadequate base will result in a low concentration of the benzimidazolide anion.
-
Expertise & Experience: For a liquid-liquid system, a concentrated (e.g., 50% w/v) aqueous solution of NaOH or KOH is typically sufficient. For a solid-liquid system, powdered K₂CO₃ or KOH is effective. An excess of the base (2-3 equivalents) is often used to ensure complete deprotonation and to drive the equilibrium.[5]
-
-
Poor Agitation (Stirring): The reaction occurs in the organic phase, but the transfer of the anion happens at the phase interface. The interfacial surface area is therefore critical.
-
Catalyst Poisoning: Certain anions can irreversibly bind to the catalyst, removing it from the catalytic cycle.
-
Trustworthiness: This is a classic failure mode. Iodide (I⁻), generated from alkyl iodides, is a common culprit. Being a large, soft, and lipophilic anion, it forms a very stable ion pair with the quaternary ammonium cation (Q⁺I⁻) in the organic phase. This Q⁺I⁻ pair is reluctant to return to the aqueous phase to exchange for another benzimidazolide anion, effectively "poisoning" the catalyst.[8]
-
Solution: If using an alkyl iodide and experiencing stalling, consider switching to the corresponding alkyl bromide. While less reactive, it is far less likely to cause catalyst poisoning. Similarly, tosylates can sometimes poison catalysts where mesylates will not.[8]
-
-
Improper Solvent Choice: The organic solvent must be water-immiscible and capable of dissolving the alkylating agent and the lipophilic ion pair (Q⁺Bim⁻).
-
Expertise & Experience: Non-polar solvents like toluene or xylene are excellent choices. Moderately polar solvents such as chlorobenzene can also be effective.[9] Avoid protic solvents (alcohols, water) in the organic phase as they will solvate the anion, reducing its nucleophilicity. Also, avoid highly polar aprotic solvents (DMF, DMSO) as they can lead to a single-phase system, defeating the purpose of PTC.[10]
-
Troubleshooting Workflow for Low Yield
Below is a logical flow diagram to guide your troubleshooting process for low-yield reactions.
Caption: A decision tree for troubleshooting low yields in PTC.
Category 2: Poor Reaction Selectivity
Q2: My reaction is producing a significant amount of the N,N'-dialkylated quaternary salt. How can I favor mono-alkylation?
This is a common issue because the mono-alkylated benzimidazole product is often more nucleophilic than the starting material, making it susceptible to a second alkylation.
Root Cause Analysis & Solutions:
-
Stoichiometry of the Alkylating Agent: Using an excess of the alkylating agent will invariably lead to di-alkylation.
-
Solution: Use a stoichiometric amount or even a slight deficit (e.g., 0.95 equivalents) of the alkylating agent relative to the benzimidazole. This ensures there isn't enough electrophile present for the second addition after the initial product is formed.
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can provide the necessary energy and opportunity for the less favorable second alkylation to occur.
Q3: I am attempting to alkylate a 2-mercaptobenzimidazole and am getting S-alkylation instead of the desired N-alkylation. How can I control this regioselectivity?
The regioselectivity between the nitrogen and sulfur atoms is a classic challenge governed by the Hard and Soft Acids and Bases (HSAB) principle.[12]
Expertise & Experience:
-
Sulfur (S): A soft nucleophile. It will preferentially react with soft electrophiles.
-
Nitrogen (N): A harder nucleophile than sulfur. It will react more readily with hard electrophiles.
Solutions:
-
Choice of Alkylating Agent:
-
To favor S-alkylation (the common outcome): Use soft alkylating agents like alkyl bromides and iodides. PTC conditions often inherently favor S-alkylation for these substrates.[2]
-
To favor N-alkylation: Use "harder" alkylating agents. While more challenging, reagents like dimethyl sulfate or methyl triflate might show increased preference for the nitrogen atom. However, these are highly reactive and may require significant optimization.
-
-
Reaction Conditions: In some cases, generating the imidazolide anion with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent prior to introducing the alkylating agent can favor N-alkylation, though this moves away from a true PTC setup.[12]
Category 3: Work-up and Purification
Q4: How can I efficiently remove the quaternary ammonium or phosphonium salt catalyst from my organic product?
The lipophilic nature of the PTC catalyst, which is essential for its function, can make it difficult to remove from the desired organic product during work-up.
Solutions:
-
Aqueous Washes: Multiple washes with water or brine can help partition the catalyst back into the aqueous phase, but this is often inefficient for very lipophilic catalysts.
-
Acidic Wash: Washing the organic layer with dilute acid (e.g., 1M HCl) can sometimes help by protonating any basic impurities and improving separation, but it may not effectively remove the catalyst itself.
-
Catalyst Selection: If purification is a persistent issue, consider using a less lipophilic catalyst that still provides adequate reactivity (e.g., TEBAC vs. a C16-chain quat salt). The trade-off is between reactivity and ease of separation.[9]
-
Silica Gel Chromatography: This is the most reliable method. The polar catalyst will typically adhere strongly to the silica gel, allowing the less polar benzimidazole product to be eluted first. A standard silica gel column is usually sufficient.
Data & Protocols
Table 1: Common Phase Transfer Catalysts for Benzimidazole Synthesis
| Catalyst Name | Abbreviation | Structure Type | Typical Use Case | Key Considerations |
| Tetrabutylammonium Bromide | TBAB | Quaternary Ammonium | General purpose, good for many alkyl bromides. | Cost-effective and widely available.[2] |
| Benzyltriethylammonium Chloride | TEBAC | Quaternary Ammonium | Effective catalyst, often easy to remove. | Good balance of reactivity and hydrophilicity. |
| Hexadecyltributylphosphonium Bromide | - | Quaternary Phosphonium | High-temperature reactions; less reactive alkylating agents. | More thermally stable than ammonium salts.[1] |
| 18-Crown-6 | 18-C-6 | Crown Ether | Solid-liquid PTC with potassium salts (K₂CO₃, KOH). | Highly effective but more expensive and toxic. |
Experimental Protocol: General N-Alkylation of Benzimidazole
This protocol describes a standard solid-liquid PTC for the benzylation of benzimidazole.
Materials:
-
Benzimidazole (1.0 eq)
-
Benzyl Bromide (1.05 eq)
-
Potassium Carbonate (K₂CO₃), powdered (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene (5 mL per mmol of benzimidazole)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzimidazole, powdered potassium carbonate, and TBAB.
-
Add toluene to the flask.
-
Begin vigorous stirring (e.g., 800 RPM).
-
Add benzyl bromide to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product (1-benzyl-1H-benzimidazole) is more non-polar than the starting benzimidazole.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Filter the solid K₂CO₃ and KBr salts and wash the filter cake with a small amount of toluene.
-
Combine the filtrates and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography if necessary.
General PTC Reaction Mechanism
The diagram below illustrates the widely accepted Starks' extraction mechanism for PTC-mediated N-alkylation of benzimidazole.
Caption: Mechanism of Phase Transfer Catalysis for N-Alkylation.
References
- Mathias, L. J., & Burkett, D. (n.d.). N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS. ElectronicsAndBooks.
-
OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. Available at: [Link]
-
Saif, M. J., et al. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. ResearchGate. Available at: [Link]
-
Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. Available at: [Link]
-
BJSTR. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Available at: [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Wikipedia. Available at: [Link]
-
Mathapati, S. R. (2022). Room temperature, methane sulfonic acid catalyzed protocol for benzimidazole, benzoxazole and benzothiazole synthesis. World Journal of Pharmaceutical Research. Available at: [Link]
-
Díez-Barra, E., et al. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications. Available at: [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1529-S1546. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Princeton University. Available at: [Link]
-
Oreate AI Blog. (2026). Understanding Phase Transfer Catalysts: Bridging Two Worlds in Chemistry. Oreate. Available at: [Link]
-
PTC Organics. (n.d.). Phase-Transfer Catalysis Communications. PTC Organics. Available at: [Link]
-
YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications). YouTube. Available at: [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. Available at: [Link]
Sources
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
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- 6. biomedres.us [biomedres.us]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Understanding Phase Transfer Catalysts: Bridging Two Worlds in Chemistry - Oreate AI Blog [oreateai.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the Vibrational Landscape of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole: An FTIR Spectral Analysis
For researchers and professionals in drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole, a molecule of interest for its potential pharmacological activities, presents a unique combination of aromatic and heterocyclic functionalities. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and overall molecular structure. This guide provides an in-depth analysis of the expected FTIR characteristic peaks of this compound, supported by comparative data from related structures and a detailed experimental protocol.
I. Deciphering the Molecular Vibrations: An Overview
The infrared spectrum of this compound is a composite of the vibrational modes of its three primary components: the benzimidazole ring system, the dichlorophenyl ring, and the methylene bridge that connects them. By understanding the characteristic vibrations of each part, we can confidently assign the peaks in the experimental spectrum.
The benzimidazole moiety is characterized by the vibrations of its fused benzene and imidazole rings, including C-H, C=C, and C=N stretching and bending modes. The 2,4-dichlorophenyl group will exhibit distinct aromatic C-H stretching and bending patterns, as well as the characteristic C-Cl stretching vibrations. The methylene linker will contribute with its aliphatic C-H stretching and bending modes.
II. Comparative Spectral Analysis: Predicting the Characteristic Peaks
| Predicted Wavenumber (cm⁻¹) for this compound | Vibrational Mode Assignment | Comparative Data from Analogs (cm⁻¹) | Supporting Rationale and Insights |
| 3100-3000 | Aromatic C-H Stretching | ~3050 (Benzene derivatives) | These peaks are characteristic of the C-H stretching vibrations on both the benzimidazole and dichlorophenyl rings. The presence of multiple peaks in this region is expected due to the different electronic environments of the aromatic protons. |
| 2960-2920 | Asymmetric CH₂ Stretching | ~2923 (Aliphatic C-H in benzimidazole derivatives)[1] | This absorption arises from the asymmetric stretching of the methylene bridge connecting the two ring systems. |
| 2880-2850 | Symmetric CH₂ Stretching | ~2850 (General for CH₂ groups) | The corresponding symmetric stretching of the methylene linker, typically weaker than the asymmetric stretch. |
| 1620-1600 | C=C Aromatic Ring Stretching | 1626-1617 (Benzimidazole derivatives)[2] | These bands are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. Multiple bands are expected due to the presence of two different aromatic systems. |
| 1590-1570 | C=N Imine Stretching | ~1650 (General imine linkage) | This is a key indicator of the imidazole portion of the benzimidazole ring. Its exact position can be influenced by conjugation and substitution. |
| 1480-1440 | Aromatic C=C Stretching & CH₂ Bending | 1450-1400 (Benzene derivatives) | A complex region with overlapping contributions from the aromatic ring "breathing" modes and the scissoring vibration of the methylene group. |
| 1280-1250 | C-N Stretching | ~1250 (General C-N stretching in amines) | This peak is associated with the stretching vibration of the carbon-nitrogen bonds within the benzimidazole ring. |
| 1100-1000 | In-plane C-H Bending | 1150-1000 (Substituted benzenes) | These absorptions correspond to the in-plane bending (scissoring and rocking) of the aromatic C-H bonds. The substitution pattern on the dichlorophenyl ring will influence the exact positions. |
| 850-750 | Out-of-plane C-H Bending | 880-800 (1,2,4-trisubstituted benzene) | The pattern of these strong absorptions in the "fingerprint" region is highly diagnostic of the substitution pattern on the aromatic rings. |
| 780-700 | C-Cl Stretching | 686 (C-Cl bond in 2-(4-Chlorophenyl)-1H-Benzimidazole)[1] | The carbon-chlorine stretching vibrations typically appear as strong bands in this region. The presence of two chlorine atoms may lead to multiple or broadened peaks. |
III. Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of this compound, the following protocol using the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer (e.g., Thermo Fisher Scientific Nicolet iS50, Agilent Cary 630) equipped with a Diamond or Germanium ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth soaked in isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the crystal.
-
Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
Data Processing:
-
The collected sample spectrum will be automatically ratioed against the background spectrum by the instrument's software.
-
Perform a baseline correction to ensure all peaks originate from the same horizontal axis.
-
Use the peak picking tool in the software to identify the wavenumbers of the absorption maxima.
IV. Visualizing the Vibrational Assignments
To better illustrate the relationship between the molecular structure and the expected FTIR peaks, the following diagram highlights the key functional groups and their associated vibrational modes.
Caption: Key functional groups and their corresponding FTIR vibrational modes.
V. Conclusion
The FTIR spectrum of this compound is rich with information that can be used to confirm its identity and purity. By leveraging comparative data from structurally similar compounds, we can confidently assign the characteristic absorption bands to their respective molecular vibrations. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum. This guide serves as a valuable resource for researchers working with this and related compounds, enabling them to interpret their spectroscopic data with a high degree of confidence.
References
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids. Research on Chemical Intermediates, 38(3-5), 889-899. [Link]
-
Muthu, S., & Raj, S. (2016). Molecular geometry and vibrational spectra of 2-ethyl-1H-benzo[d]imidazole in the ground state has been calculated using the Hartree-Fock and density functional using Becke's three-parameter hybrid method with the Lee, Yang and Parr correlation functional (B3LYP) methods with 63 1 G(d) basis set. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2845-2851. [Link]
-
Reddy, B. V. S., Reddy, Y. T., Reddy, M. R., & Sridhar, B. (2015). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 5(118), 97219-97226. [Link]
-
NIST. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, X., Li, G., & Zhang, J. (2011). Influence of chlorine substitution on the crystal structures of diaryl oxalate. Crystal Research and Technology, 46(10), 1079-1084. [Link]
-
NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Singh, P., & Sharma, M. (2013). FTIR Analysis of Some Pills of Forensic Interest. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 709-715. [Link]
-
Sharma, S., & Kumar, A. (2018). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development, 4(12), 101-105. [Link]
Sources
Mass Spectrometry Fragmentation Pattern of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole
Executive Summary
This technical guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole (commonly referred to as 1-(2,4-dichlorobenzyl)benzimidazole ).[1]
Designed for researchers in drug discovery and impurity profiling, this document moves beyond basic spectral listing.[1] We compare the ionization behaviors (EI vs. ESI), delineate the specific isotopic signatures introduced by the dichloro-moiety, and provide a self-validating protocol for distinguishing this compound from its regioisomers and structural analogs (e.g., Chlormidazole or Clonitazene precursors).
Key Finding: The fragmentation is dominated by the cleavage of the
Chemical Context & Analytical Challenges
The analyte, 1-(2,4-Dichlorobenzyl)benzimidazole , is a fused bicyclic nitrogen heterocycle alkylated at the N1 position.[1]
The Analytical Challenge: In synthetic pathways for antifungal azoles or benzimidazole-based opioids, this compound often appears as an intermediate or a regioisomeric impurity (vs. the 2-substituted isomer).[1] Standard UV detection is insufficient for differentiation due to the identical chromophores.[1] MS/MS fragmentation is the only reliable method for structural confirmation.[1]
Comparative Ionization Techniques: EI vs. ESI
To ensure robust identification, one must understand how the molecule behaves under different energy regimes.[1]
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Primary Ion | ||
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |
| Key Mechanism | Homolytic cleavage; Radical site initiation | Heterolytic cleavage; Charge-remote fragmentation |
| Diagnostic Utility | Fingerprinting: Provides rich low-mass fragment data (ring degradation).[1] | Quantitation: High sensitivity; preserves the molecular ion for precursor selection.[1] |
| Base Peak | Often | Often |
Scientist’s Insight: For impurity profiling in LC-MS workflows, rely on ESI+ . The basic nitrogen in the imidazole ring (
Detailed Fragmentation Pathway Analysis[1][2][3]
The "Chlorine Signature" (Isotopic Validation)
Before analyzing fragmentation, validate the parent ion using the chlorine isotope pattern.[1] The presence of two chlorine atoms creates a distinct triplet pattern.[1]
-
M (
): 100% Relative Abundance[1][2] -
M+2 (
): ~64% Relative Abundance[1] -
M+4 (
): ~10% Relative Abundance[1]
Rule of Thumb: If your parent ion at
ESI-MS/MS Fragmentation Mechanism
The collision-induced dissociation (CID) of the
-
Primary Cleavage (N-Dealkylation): The bond between the N1 nitrogen and the benzylic carbon is the weakest link.[1]
-
Pathway A (Charge Retention on Heterocycle): Formation of the protonated benzimidazole (
119).[1] This is often the base peak in ESI due to the stability of the aromatic system.[1] -
Pathway B (Charge Retention on Benzyl Group): Formation of the 2,4-dichlorobenzyl carbocation (
159).[1] This ion retains the chlorine isotope pattern (9:6:1).
-
-
Secondary Fragmentation:
Fragmentation Pathway Diagram
The following diagram illustrates the critical transitions required for Multiple Reaction Monitoring (MRM) method development.
Figure 1: ESI-MS/MS fragmentation pathway of 1-(2,4-dichlorobenzyl)benzimidazole.[1] Blue indicates the precursor; Green and Red indicate primary quantitation and confirmation ions.[1]
Distinguishing from Structural Alternatives
In drug development, this compound is often compared against regioisomers or dechlorinated analogs.[1]
| Analyte | Parent Ion ( | Major Fragment 1 | Major Fragment 2 | Differentiating Factor |
| Target (1-Substituted) | 277 | 119 (Benzimidazole) | 159 (Benzyl) | Strong |
| 2-Substituted Isomer | 277 | 119 | 159 | Ratio Change: 2-substituted isomers often show stronger ring fragmentation (loss of HCN from parent) before losing the benzyl group due to higher bond stability at C2.[1] |
| Monochloro Analog | 243 | 119 | 125 | Parent mass shift (-34 Da); Isotope pattern changes to 3:[1]1. |
| Miconazole (Imidazole) | 416 | 159 | 69 (Imidazole) | Different parent mass; produces imidazole fragments ( |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
Objective: Confirm identity and purity of 1-(2,4-dichlorobenzyl)benzimidazole.
Reagents & Setup
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.[1]
Step-by-Step Methodology
-
System Equilibration:
-
Flush column with 95% B for 5 minutes to remove lipophilic carryover.
-
Equilibrate at 5% B for 3 minutes. Why? Benzimidazoles can tail significantly if the column is not properly conditioned.[1]
-
-
Injection & Gradient:
-
Inject 1-5 µL of sample (1 µg/mL in MeOH).
-
Ramp 5% to 95% B over 7 minutes. The target is moderately lipophilic and should elute ~4-5 min.[1]
-
-
MS Acquisition (Q-TOF or Triple Quad):
-
Validation Criteria (Pass/Fail):
-
Criterion A: Parent ion must be
277.0 ± 0.5. -
Criterion B: Isotope ratio of parent must match 9:6:1 (approx).
-
Criterion C: MS/MS must show dominant
119 and 159. -
Criterion D: Presence of
92 confirms the benzimidazole core structure.[1]
-
References
-
NIST Mass Spectrometry Data Center. (2023). 1H-Benzimidazole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[3] [1]
-
Hida, R., et al. (1994).[1] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.[1][4][5][6] Spectroscopy Letters.[1] (Cited for general benzimidazole fragmentation mechanisms).[4]
-
Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry.[7][8][9] (Cited for Chlorine 9:6:1 calculation validation). [1]
-
PubChem. (2023). 2-(4-Chlorophenyl)benzimidazole Data.[1][10][11] (Used for comparative analog fragmentation data). [1]
Sources
- 1. journalijdr.com [journalijdr.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. 1H-Benzimidazole [webbook.nist.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nagwa.com [nagwa.com]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal Procedures: 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole
Common Name: Chlormidazole (Clomidazole) | CAS: 3689-76-7
Executive Summary: The "Zero Discharge" Mandate
Immediate Directive: Under no circumstances should 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole be disposed of via municipal sinks, drains, or evaporation.
This compound is a halogenated benzimidazole derivative . Its disposal is governed by its high aquatic toxicity (H410) and the presence of chlorine atoms, which necessitates high-temperature incineration with acid gas scrubbing. All waste streams containing this compound must be segregated into Halogenated Organic Waste channels to comply with RCRA (Resource Conservation and Recovery Act) standards and prevent the formation of dioxins or corrosive hydrochloric acid during improper thermal treatment.
Part 1: Chemical Identity & Waste Characterization
To ensure accurate waste profiling, you must understand the physicochemical properties that dictate the disposal route.
Physicochemical Profile for Waste Labeling
| Property | Data | Operational Implication |
| Chemical Name | This compound | Use this full IUPAC name on waste tags. |
| CAS Number | 3689-76-7 | Required for waste manifest tracking. |
| Molecular Formula | C₁₅H₁₃Cl₂N₂ | Halogenated (Cl x2) . Must go to halogenated streams. |
| Physical State | Solid (Crystalline powder) | Dust hazard; requires double-bagging. |
| Aquatic Toxicity | Acute Category 1 (H400) | Marine Pollutant . Zero drain tolerance. |
| Thermal Decomp. | Emits NOx, HCl, Cl⁻ | Requires incineration with scrubbers. |
The "Halogen Rule" (Causality of Protocol)
Why segregate? Standard organic waste is often used as "fuel blending" for cement kilns. However, chlorinated compounds like Chlormidazole release hydrogen chloride (HCl) gas upon combustion.
-
Corrosion: HCl corrodes standard incinerator linings.
-
Emissions: Improper burning can generate dioxins/furans.
-
Cost: Halogenated waste requires specialized facilities, making it more expensive. Mixing this compound with non-halogenated solvents (e.g., pure acetone) contaminates the cheaper stream, increasing disposal costs for your entire facility.
Part 2: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance & Contaminated Debris)
Applicable to: Expired API, weighing boat residues, contaminated gloves/wipes.
-
Containment: Collect solids in a wide-mouth, high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Critical: Do not use metal containers if the substance is damp, as potential hydrolysis can release HCl and corrode the metal.
-
-
Double Bagging: If disposing of contaminated PPE (gloves, paper towels), place items in a clear polyethylene bag, seal it, and place that bag inside the rigid hazardous waste container.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "this compound (Solid)"
-
Hazard Checkbox: Toxic, Irritant, Environmental Hazard.
-
Scenario B: Liquid Waste (Solutions & Mother Liquors)
Applicable to: HPLC waste, reaction mixtures, dissolved stock solutions.
-
Segregation: Pour waste into the Halogenated Organic Solvents carboy (typically red or yellow tagged in many labs).
-
Do NOT pour into the "Non-Halogenated" (Acetone/Ethanol) stream.[1]
-
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid waste), as benzimidazoles can react exothermically with strong oxidizers.
-
Rinsing: Triple-rinse empty stock vials with a compatible solvent (e.g., Methanol). Pour the rinsate into the Halogenated waste container. The empty glass vial can then be defaced and disposed of in the glass bin (unless P-listed, which this is not, but triple rinsing is Good Laboratory Practice).
Scenario C: Spill Cleanup (Immediate Response)
-
PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Wear a N95 or P100 respirator if dust is generated.
-
Containment:
-
Solid Spill: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.
-
Liquid Spill: Absorb with vermiculite or polypropylene pads.
-
-
Decontamination: Scrub the surface with a soap/water solution, followed by an ethanol wipe.
-
Disposal: All cleanup materials (pads, towels, gloves) must be treated as Solid Hazardous Waste (Scenario A).
Part 3: Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating this compound to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating Chlormidazole waste streams. Note the critical routing of liquids to Halogenated streams due to the chlorine substituents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71821, Chlormidazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1-(2,4-dichlorobenzyl)-2-methyl-1H-benzimidazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
